4-Methyl-2-hexanone is a ketone with the chemical formula C7H14O and CAS Registry Number 105-42-0. It is also known by several synonyms, including methyl 2-methylbutyl ketone and 4-methylhexan-2-one. This compound can be found naturally in the fruit of Prunus avium, commonly known as the sweet cherry [].
Due to its limited research history, several potential research areas exist for 4-Methyl-2-hexanone:
4-Methyl-2-hexanone is a ketone with the chemical formula and a CAS Registry Number of 105-42-0. It is also known by several synonyms, including methyl 2-methylbutyl ketone and 4-methylhexan-2-one. This compound appears as a colorless liquid with a mild, ketone-like odor and is characterized by a seven-carbon chain with a methyl group attached to the fourth carbon and a carbonyl group (C=O) bonded to the second carbon. This structure classifies it as a medium-chain ketone, which influences its reactivity and solubility properties .
4-Methyl-2-hexanone can be found naturally in certain fruits, such as the sweet cherry (Prunus avium), although its natural occurrence is not extensively documented . Due to its unique structure, it possesses various chemical properties that make it of interest in both industrial applications and scientific research.
4-Methyl-2-Hexanone is considered a flammable liquid with moderate toxicity. Here are some safety points to consider:
These reactions highlight the compound's potential for further transformations, making it valuable in synthetic organic chemistry.
The biological activity of 4-methyl-2-hexanone has not been extensively studied, but its presence in natural sources suggests potential interactions with biological systems. Its moderate toxicity and flammability necessitate caution during handling, particularly in laboratory settings. Research into its effects on living organisms could yield insights into its safety profile and potential therapeutic applications .
4-Methyl-2-hexanone can be synthesized through various methods, including:
These synthesis routes allow for the production of 4-methyl-2-hexanone in laboratory settings for research and industrial applications .
4-Methyl-2-hexanone has several applications, including:
The versatility of this compound underscores its importance in both industrial and research contexts .
Interaction studies involving 4-methyl-2-hexanone have primarily focused on its reactivity with hydroxyl radicals and other atmospheric constituents. Understanding these interactions is crucial for assessing its environmental impact and stability under various conditions. Further research could elucidate the kinetics of these reactions and their implications for atmospheric chemistry .
Several compounds share structural similarities with 4-methyl-2-hexanone. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Hexanone | C6H12O | Shorter carbon chain; commonly used as a solvent. |
3-Hexanone | C6H12O | Different position of the carbonyl group; used in flavoring. |
4-Methyl-3-pentanone | C6H12O | Methyl group at a different position; used as an intermediate in organic synthesis. |
While these compounds share similar functional groups, 4-methyl-2-hexanone's unique structure gives it distinct properties that set it apart from others, particularly regarding its odor profile and potential applications in flavoring and fragrance industries .
4-Methyl-2-hexanone is synthesized via acid-catalyzed condensation reactions. A prominent route involves the condensation of acetone with isobutyric acid (2-methylpropanoic acid) over zirconia-based (ZK) catalysts. This reaction proceeds through a Claisen-Schmidt condensation mechanism, where the acidic α-hydrogen of isobutyric acid is abstracted, forming an enolate intermediate that attacks the carbonyl carbon of acetone. The resulting β-keto acid undergoes decarboxylation to yield 4-methyl-2-hexanone (Figure 1).
Key Reaction Parameters:
Bio-catalytic approaches using immobilized enzymes (e.g., lipases) have also been explored. For instance, Candida antarctica lipase B catalyzes the condensation of acetic acid with 4-methylpentanoic acid under mild conditions (30–50°C), achieving yields up to 65%.
Industrial synthesis often employs catalytic hydrogenation of unsaturated precursors. Mesityl oxide (4-methylpent-3-en-2-one), derived from acetone self-condensation, is hydrogenated over nickel or palladium catalysts at 160–190°C and 0.8–1.5 MPa H₂ pressure. This stepwise process ensures high purity (>98%) and minimizes byproducts like diacetone alcohol.
Hydrogenation Mechanism:
Large-scale production leverages heterogeneous catalysts to enhance efficiency and sustainability. The Mitsubishi Chemical process utilizes a three-step method:
Industrial Data:
Parameter | Value |
---|---|
Annual Production | ~50,000 metric tons |
Purity | ≥99.5% |
Energy Consumption | 2.1 GJ/ton |
This process achieves a carbon efficiency of 92%, outperforming homogeneous catalytic systems.
4-Methyl-2-hexanone undergoes oxidation under aggressive conditions, despite the inherent resistance of ketones to such transformations. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media cleave the carbon-carbon bonds adjacent to the carbonyl group. This results in the formation of shorter-chain carboxylic acids, such as acetic acid and isovaleric acid, through a mechanism involving enolate intermediate formation and subsequent C-C bond scission [8].
The oxidation proceeds via the following general pathway:
Table 1: Oxidizing Agents and Products for 4-Methyl-2-Hexanone
Oxidizing Agent | Conditions | Major Products |
---|---|---|
KMnO₄/H₂SO₄ | Acidic, 100°C | Acetic acid, isovaleric acid |
CrO₃/H₂O | Aqueous, reflux | Similar to KMnO₄ |
Notably, milder oxidizing agents fail to induce ketone oxidation, aligning with the general inertness of ketones toward non-radical oxidants [4] [8].
Reduction of 4-methyl-2-hexanone typically employs hydride donors like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). LiAlH₄, being a stronger reducing agent, efficiently converts the ketone to 4-methyl-2-hexanol, a secondary alcohol, via a two-step mechanism:
Table 2: Reduction Efficiency Across Agents
Reducing Agent | Solvent | Yield of 4-Methyl-2-Hexanol |
---|---|---|
LiAlH₄ | Ether | >90% |
NaBH₄ | Methanol | <10% |
The inferior performance of NaBH₄ underscores its limited applicability for sterically hindered ketones [9].
4-Methyl-2-hexanone reacts with hydrazine (H₂N-NH₂) in acidic conditions to form hydrazones, a class of Schiff bases. The mechanism involves:
This reaction is pivotal in analytical chemistry for ketone identification via crystallography or spectrophotometry. The product, 4-methyl-2-hexanone hydrazone, exhibits a characteristic melting point of 98–100°C, serving as a diagnostic marker .
Exposure to UV light or ionizing radiation induces radical-mediated degradation of 4-methyl-2-hexanone. Photolysis at 254 nm generates methyl and acyl radicals, leading to:
Radiolysis in the solid phase follows a similar pathway but produces additional dimeric byproducts due to radical recombination. These processes are critical in environmental chemistry, explaining the compound’s fate in aerosolized or irradiated environments [5].
Table 3: Degradation Products Under Different Conditions
Condition | Major Products |
---|---|
UV Photolysis | 3-Methylpentan-2-one, Acetone |
Gamma Radiolysis | Dimeric ketones, Butane derivatives |
These transformations highlight the compound’s susceptibility to radical-initiated chain reactions, necessitating stable storage conditions away from light and radiation [5].